N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]acetamide
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Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]acetamide is a useful research compound. Its molecular formula is C17H18ClF3N4OS and its molecular weight is 418.86. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Insights
The synthesis and structural analysis of N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamide derivatives have been a subject of interest in scientific research. For instance, compounds synthesized through the reaction of 2-benzylsulfanyl-5-chloroacetamido-1,3,4-thiadiazole and piperidine demonstrate unique structural features, such as twisted planes between the acetamide and 1,3,4-thiadiazole units and specific S⋯O interactions, which contribute to their potential biological activities. These structural attributes are crucial for understanding the compound's interactions at the molecular level (Ismailova et al., 2014).
Antimicrobial and Antitumor Activities
The antimicrobial and antitumor potential of N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamide derivatives is another significant area of research. For example, N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives have shown effectiveness against pathogenic bacteria and Candida species, highlighting the compound's potential in developing new antimicrobial agents. The study emphasizes the role of substituents in enhancing the compound's activity, offering insights into the design of more effective antimicrobial compounds (Mokhtari & Pourabdollah, 2013).
Chemical Synthesis and Modification
The chemical synthesis and modification of N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamide offer a wide range of possibilities for creating novel compounds with potential biological activities. Techniques such as cyclocondensation and the incorporation of various substituents have led to the discovery of new pyrazole, thiazole, and thiadiazole derivatives. These methodologies not only expand the chemical space of these compounds but also provide a foundation for future pharmacological studies (Abdel‐Aziz et al., 2009).
Anticancer Research
In anticancer research, the synthesis of new derivatives and evaluation of their activities against cancer cell lines is crucial. Compounds like N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides have been studied for their anticancer activity, showing promising results against specific cancer cell lines. These studies are fundamental in identifying new therapeutic agents and understanding the mechanism of action at a molecular level (Evren et al., 2019).
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClF3N4OS/c1-10-23-24-16(27-10)11-4-6-25(7-5-11)9-15(26)22-14-8-12(17(19,20)21)2-3-13(14)18/h2-3,8,11H,4-7,9H2,1H3,(H,22,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYAXXQRQHRJHDE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C2CCN(CC2)CC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClF3N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.